molecular formula C8H17NO4 B1682942 N-Boc-serinol CAS No. 125414-41-7

N-Boc-serinol

Cat. No. B1682942
M. Wt: 191.22 g/mol
InChI Key: JHBKBRLRYPYBLP-UHFFFAOYSA-N
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Patent
US08318795B2

Procedure details

Methanesulfonyl chloride (130 mmol) was added at 5° C. to a stirred solution of boc-serinol (40 mol) and triethylamine (25 ml) in dichloromethane (100 ml). The mixture was stirred at 5° C. for 5 h and at 20° C. for 20 h. Dichloromethane (200 ml) was added and the mixture was washed with an aqueous solution of sodium hydrogen carbonate (50 mM), dried (Na2SO4) and concentrated to dryness under vacuum. Chromatography of the residue on silicagel (1.2 L) eluting with hexane/ethyl:acetate (50:50) gave bis-(methanesulfonic acid ester) of boc-serinol.
Quantity
130 mmol
Type
reactant
Reaction Step One
Quantity
40 mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(Cl)(=O)=[O:3].[C:6]([NH:13][CH:14]([CH2:17][OH:18])[CH2:15][OH:16])([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].C(N(CC)CC)C>ClCCl>[C:17]([O-:18])(=[O:3])[CH3:14].[C:6]([NH:13][CH:14]([CH2:15][OH:16])[CH2:17][OH:18])([O:8][C:9]([CH3:11])([CH3:12])[CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
130 mmol
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
40 mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC(CO)CO
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 5° C. for 5 h and at 20° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with an aqueous solution of sodium hydrogen carbonate (50 mM)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
WASH
Type
WASH
Details
Chromatography of the residue on silicagel (1.2 L) eluting with hexane/ethyl

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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